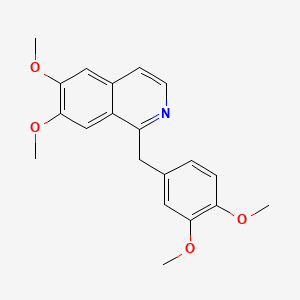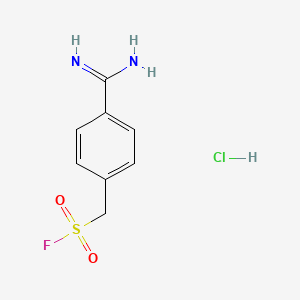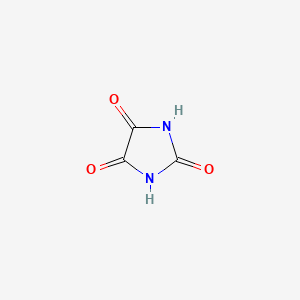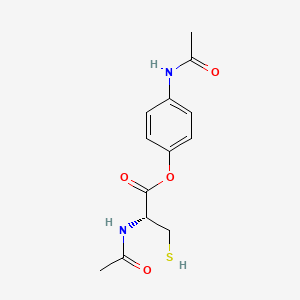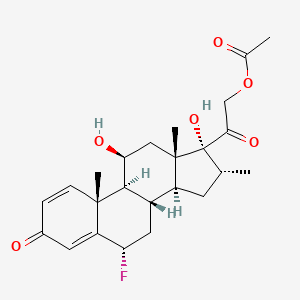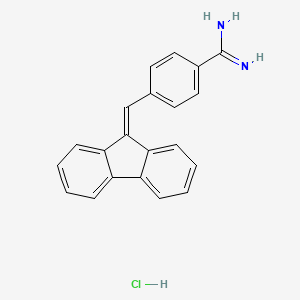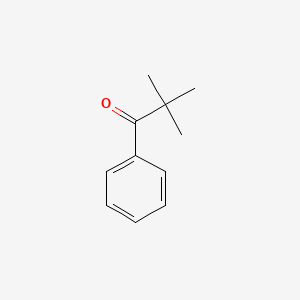
2,2-Dimethylpropiophenon
Übersicht
Beschreibung
2,2-Dimethylpropiophenone, also known as tert-Butyl phenyl ketone or Pivalophenone, is a chemical compound with the molecular formula C6H5COC(CH3)3 . It has a molecular weight of 162.23 .
Synthesis Analysis
The electrocarboxylation of 2,2-dimethylpropiophenone has been carried out in N-methyl-2-pyrrolidone in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial anode .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpropiophenone is represented by the SMILES stringCC(C)(C)C(=O)c1ccccc1 . The InChI key for this compound is OECPUBRNDKXFDX-UHFFFAOYSA-N . Chemical Reactions Analysis
Complexes of 2,2-Dimethylpropiophenone are capable of catalyzing H-transfer types of reactions between alcohols and aromatic ketones .Physical And Chemical Properties Analysis
2,2-Dimethylpropiophenone is a liquid at room temperature . It has a refractive index of 1.508 , a boiling point of 219-222 °C , and a density of 0.97 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Elektrocarboxilierung
Die Elektrocarboxilierung von 2,2-Dimethylpropiophenon wurde in N-Methyl-2-pyrrolidon in einer membranlosen Zelle durchgeführt, die mit einer Kohlenstoffkathode und einer Aluminium-Opferanode ausgestattet ist . Dieser Prozess ist im Bereich der organischen Synthese von Bedeutung, wo er zur Einführung von Carboxylgruppen in organische Moleküle verwendet werden kann.
Synthese anderer Verbindungen
this compound kann als Ausgangsmaterial bei der Synthese anderer Verbindungen verwendet werden. Beispielsweise kann es bei der Herstellung von 2,2-Dimethyl-1-phenyl-1-propanol verwendet werden . Diese Verbindung wurde mit einer Bleidioxidanode, die mit Poly-S-Valin modifiziert ist, das auf einen Polypyrrolfilm gepfropft ist, einer kinetischen Racematspaltung unterzogen .
Katalysator in Oxidationsreaktionen
2,2-Dimethyl-1-phenyl-1-propanol, das aus this compound synthetisiert werden kann, wurde in einer effizienten Cu(I)-katalysierten Oxidation mit Di-tert-Butyldiaziridinon als Oxidationsmittel unter milden Bedingungen verwendet . Dies unterstreicht das Potenzial von this compound in der Katalyse und in Oxidationsreaktionen.
Materialwissenschaft
Im Bereich der Materialwissenschaft kann this compound bei der Herstellung bestimmter Polymertypen verwendet werden. Die Eigenschaften dieser Verbindung, wie z. B. ihr Brechungsindex und ihre Dichte , machen sie für die Verwendung in diesem Zusammenhang geeignet.
Chemische Industrie
In der chemischen Industrie kann this compound als Lösungsmittel oder als Reagenz in verschiedenen chemischen Reaktionen verwendet werden. Seine Eigenschaften, wie z. B. sein Siedepunkt und seine Dichte , machen ihn für diese Anwendungen geeignet.
Safety and Hazards
Wirkmechanismus
Mode of Action
It has been reported that the electrocarboxylation of 2,2-dimethylpropiophenone has been carried out in n-methyl-2-pyrrolidone in a diaphragmless cell equipped with a carbon cathode and an aluminium sacrificial anode .
Biochemical Pathways
The compound’s electrocarboxylation suggests it may interact with redox reactions and electron transfer processes .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECPUBRNDKXFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048209 | |
| Record name | tert-Butyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938-16-9 | |
| Record name | 2,2-Dimethyl-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVALOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96BA178UNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





